1-(4-Methoxyphenyl)-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-4-methylpiperazine is a chemical compound that belongs to the piperazine class. It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a piperazine ring with a methyl substitution. This compound is known for its diverse applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-4-methylpiperazine typically involves the reaction of 4-methoxyaniline with 1-chloro-4-methylpiperazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions include hydroxylated derivatives, amines, and substituted piperazines .
Scientific Research Applications
1-(4-Methoxyphenyl)-4-methylpiperazine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of agrochemicals and dyestuffs
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-4-methylpiperazine involves its interaction with specific molecular targets. It has been shown to inhibit the reuptake of monoamine neurotransmitters, thereby increasing their levels in the synaptic cleft. This action is similar to that of certain antidepressants and stimulants . Additionally, it may act as a nonselective serotonin receptor agonist, contributing to its pharmacological effects .
Comparison with Similar Compounds
Para-Methoxyphenylpiperazine (MeOPP): Similar structure but with different pharmacological properties.
4-Methoxyamphetamine: Shares the methoxyphenyl group but differs in its mechanism of action and therapeutic applications.
Pyridazinones containing the (4-methoxyphenyl)piperazine moiety: Used as enzyme inhibitors with distinct biological activities.
Uniqueness: 1-(4-Methoxyphenyl)-4-methylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C12H18N2O |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-4-methylpiperazine |
InChI |
InChI=1S/C12H18N2O/c1-13-7-9-14(10-8-13)11-3-5-12(15-2)6-4-11/h3-6H,7-10H2,1-2H3 |
InChI Key |
STFZXSYENJXMQE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.